molecular formula C21H22N2OS B5036549 2-methyl-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide

2-methyl-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide

Cat. No. B5036549
M. Wt: 350.5 g/mol
InChI Key: NRBMGBDITADSHF-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. Benzamides and their derivatives have a wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its specific structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzamides act as enzyme inhibitors, while others may interact with specific receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the compound’s biological activities, potential medicinal uses, and methods for its synthesis and purification .

properties

IUPAC Name

2-methyl-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2OS/c1-4-7-18-19(16-12-10-14(2)11-13-16)22-21(25-18)23-20(24)17-9-6-5-8-15(17)3/h5-6,8-13H,4,7H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBMGBDITADSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=CC=CC=C2C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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